Sufentanil citrate

Catalog No.
S603895
CAS No.
60561-17-3
M.F
C28H38N2O9S
M. Wt
578.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sufentanil citrate

CAS Number

60561-17-3

Product Name

Sufentanil citrate

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C28H38N2O9S

Molecular Weight

578.7 g/mol

InChI

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

OJCZPLDERGDQRJ-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Citrate, Sufentanil, Curasan, Sufentanil, R 30730, R-30730, R30730, Sufenta, Sufentanil, Sufentanil Citrate, Sufentanil curasan, Sufentanil Hameln, Sufentanil Ratiopharm, Sufentanil-hameln, Sufentanil-ratiopharm, SufentanilHameln, SufentanilRatiopharm, Sulfentanil, Sulfentanyl

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Elucidating Pain Pathways

Sufentanil citrate's high potency allows researchers to study specific pain pathways by binding to opioid receptors in the nervous system. By observing its effects on pain perception in controlled settings, scientists can gain insights into how different neuronal circuits contribute to pain processing. This research can inform the development of novel analgesics with more targeted mechanisms of action [].

For instance, studies have utilized Sufentanil citrate to investigate the role of specific brain regions in pain modulation. Researchers have injected minuscule doses of Sufentanil citrate into specific brain areas to assess their influence on pain perception in healthy volunteers [].

Optimizing Anesthesia Techniques

Sufentanil citrate's ability to produce profound anesthesia makes it a valuable tool for researchers investigating how different anesthetic agents and techniques influence physiological functions during surgery. Studies compare Sufentanil citrate to other anesthetic medications to assess their impact on factors like hemodynamic stability, cerebral blood flow, and respiratory function []. This research helps refine anesthesia protocols for improved patient safety and outcomes during complex surgical procedures.

For example, a research study compared Sufentanil citrate to Fentanyl, another opioid analgesic, to evaluate their effects on cerebral blood flow during carotid endarterectomy, a surgery to remove plaque buildup in the carotid artery [].

Exploring Potential Therapeutic Applications

Beyond anesthesia and pain management, Sufentanil citrate is being explored for its potential therapeutic applications in specific conditions. Researchers are investigating its use in managing chronic pain, particularly in cancer patients, and its role in reducing intracranial pressure, a potentially life-threatening complication in certain neurological conditions [, ].

Sufentanil citrate is a potent synthetic opioid analgesic, primarily used in clinical settings for its anesthetic properties. It is chemically characterized as N-(4-(Methoxymethyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)-N-phenylpropanamide, with the molecular formula C22H30N2O2SC_{22}H_{30}N_{2}O_{2}S and a molecular weight of approximately 386.55 g/mol . Sufentanil citrate is administered intravenously or epidurally and is known for its rapid onset and short duration of action, making it particularly useful in surgical and critical care environments.

Starting from basic organic compounds. The process generally includes:

  • Formation of the piperidine ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The introduction of methoxymethyl and thienyl groups occurs via alkylation reactions.
  • Amide bond formation: The final structure is completed by forming an amide bond with phenylpropanamide derivatives.

The specific details of these synthesis methods can vary based on the intended purity and yield requirements .

Sufentanil citrate is predominantly used for:

  • Anesthesia: As an adjunct to general anesthesia during surgical procedures.
  • Pain Management: Effective in treating severe acute pain, especially in postoperative settings.
  • Labor and Delivery: Utilized as an analgesic during childbirth due to its rapid action and controllable dosing .

Sufentanil citrate interacts with various other medications and substances, particularly central nervous system depressants such as benzodiazepines and alcohol. These interactions can enhance the sedative effects and increase the risk of respiratory depression . Additionally, concomitant use with cytochrome P450 3A4 inhibitors may lead to elevated plasma concentrations of sufentanil, further heightening the risk of adverse effects .

Sufentanil citrate shares structural similarities with other synthetic opioids but is unique due to its high potency and specific pharmacological profile. Below are some similar compounds:

CompoundMolecular FormulaPotency (relative to morphine)Primary Use
FentanylC22H28N2OC_{22}H_{28}N_{2}O50-100 timesAnesthesia, Pain Management
RemifentanilC20H28N2O5C_{20}H_{28}N_{2}O_5100 timesShort surgical procedures
AlfentanilC21H30N2O3C_{21}H_{30}N_{2}O_310 timesAnesthesia

Uniqueness of Sufentanil Citrate:

  • Higher Potency: Sufentanil citrate is more potent than fentanyl and remifentanil.
  • Rapid Action: It provides quick analgesic effects suitable for acute pain management.
  • Controlled Dosing: Its pharmacokinetic profile allows for precise titration during anesthesia.

Sufentanil citrate is defined as the citrate salt form of sufentanil, a synthetic congener of fentanyl that belongs to the phenylpiperidine family of opioid analgesics. The compound represents a highly sophisticated pharmaceutical entity characterized by its unique molecular architecture and exceptional pharmacological properties. As a citrate salt formulation, it provides enhanced stability and solubility characteristics compared to the base compound, making it suitable for various pharmaceutical applications.

The systematic chemical nomenclature of sufentanil citrate follows International Union of Pure and Applied Chemistry guidelines, with the complete designation being N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide: 2-hydroxy-1,2,3-propanetricarboxylate (1:1). This complex nomenclature reflects the intricate molecular structure that incorporates multiple functional groups contributing to its pharmacological activity. The base compound sufentanil itself carries the systematic name N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide.

Molecular Composition and Chemical Identifiers

The molecular formula of sufentanil citrate is C₂₈H₃₈N₂O₉S, representing the combination of the sufentanil base molecule with citric acid in a 1:1 stoichiometric ratio. The molecular weight of the complete citrate salt is 578.68 atomic mass units, significantly higher than the base compound due to the incorporation of the citric acid moiety. The base sufentanil molecule alone possesses the molecular formula C₂₂H₃₀N₂O₂S with a molecular weight of 386.551 atomic mass units.

Chemical identification systems assign sufentanil citrate the Chemical Abstracts Service registry number 60561-17-3, distinguishing it from the base compound which carries the registry number 56030-54-7. The compound maintains multiple standardized identifiers including the Unique Ingredient Identifier S9ZFX8403R assigned by regulatory authorities. European Community regulations classify the substance under the number 262-295-4, ensuring consistent identification across international pharmaceutical markets.

Structural Nomenclature Variations

Alternative nomenclature systems recognize sufentanil citrate through various synonymous designations that reflect different naming conventions and commercial applications. The compound appears in pharmaceutical literature under names including sufentanyl citrate, reflecting variations in transliteration and regional naming preferences. Research designation systems identify the compound as R-33800 and R-30730, representing the original research codes assigned during its developmental phases.

Commercial and trade nomenclature incorporates brand names such as Sufenta, representing the primary commercial formulation of sufentanil citrate in clinical practice. International pharmaceutical nomenclature systems recognize variations including sulfentanil and sulfentanyl, though these represent less common alternative spellings of the primary nomenclature. The standardized pharmaceutical designation follows United States Pharmacopeia and United States Adopted Names conventions as sufentanil citrate.

Historical Context and Development

The historical development of sufentanil citrate emerges from systematic pharmaceutical research initiatives aimed at creating more potent and selective opioid analgesics during the mid-twentieth century. This developmental trajectory began with foundational work on morphine derivatives and evolved through systematic structure-activity relationship studies that ultimately produced the fentanyl series of compounds. The progression from natural opiates to synthetic analogues represented a significant advancement in pharmaceutical chemistry, enabling the creation of compounds with enhanced potency and improved pharmacological profiles.

The conceptual foundation for sufentanil development originated with the synthesis of fentanyl in 1960, which established the fundamental understanding of structure-activity relationships within narcotic analgesics. This breakthrough discovery laid the groundwork for subsequent research into more potent derivatives, stimulating extensive interest in developing compounds with greater potency and enhanced safety margins. The success of fentanyl as a pharmaceutical agent demonstrated the potential for synthetic opioids to surpass natural compounds in both efficacy and clinical utility.

Research and Synthesis Timeline

Sufentanil synthesis occurred in 1974 at Janssen Pharmaceutica, representing the culmination of systematic research into fentanyl analogues with enhanced potency characteristics. The development process involved sophisticated medicinal chemistry approaches focused on modifying the fentanyl molecular structure to achieve increased receptor binding affinity and improved pharmacological properties. Research scientists at Janssen Pharmaceutica, led by pioneering pharmaceutical chemist Paul Janssen, applied systematic structure modification strategies to create this highly potent derivative.

The synthesis achievement represented a significant milestone in opioid pharmaceutical development, demonstrating the potential for systematic molecular modification to yield compounds with dramatically enhanced potency profiles. Following its initial synthesis, sufentanil underwent extensive preclinical evaluation to characterize its pharmacological properties and establish its potential for clinical application. This comprehensive evaluation process extended through the 1970s and early 1980s, culminating in regulatory approval for clinical use.

Regulatory approval for clinical application occurred in 1984 when the United States Food and Drug Administration authorized sufentanil citrate for therapeutic use. This approval represented the successful completion of comprehensive clinical development programs that demonstrated both efficacy and safety in controlled clinical settings. The approval process established sufentanil citrate as a significant addition to the pharmaceutical armamentarium for specialized analgesic applications requiring exceptional potency.

Pharmaceutical Development Evolution

The pharmaceutical development of sufentanil citrate reflected broader trends in synthetic opioid research during the latter half of the twentieth century. These trends emphasized the creation of compounds with enhanced selectivity for specific receptor subtypes and improved pharmacokinetic characteristics. The development process incorporated advanced understanding of opioid receptor pharmacology and structure-activity relationships that had emerged from extensive research on fentanyl and related compounds.

Systematic pharmaceutical research during this period focused on addressing limitations associated with existing opioid analgesics, particularly morphine, which exhibited problematic characteristics including prolonged duration of action and significant histamine release potential. These limitations created clinical challenges that motivated researchers to develop synthetic alternatives with improved therapeutic profiles. The successful development of sufentanil represented a significant achievement in addressing these clinical needs through sophisticated pharmaceutical chemistry.

The evolution from fentanyl to sufentanil demonstrated the potential for systematic molecular modification to yield compounds with dramatically enhanced potency while maintaining acceptable safety profiles. This developmental success encouraged continued research into opioid analogues and established methodological approaches that influenced subsequent pharmaceutical development programs. The achievement represented a significant advancement in pharmaceutical science and established new standards for potency in synthetic opioid development.

Pharmacological Classification

Sufentanil citrate belongs to the anilidopiperidine class of synthetic opioid analgesics, representing a highly specialized category of pharmaceutical compounds characterized by exceptional potency and receptor selectivity. This pharmacological classification reflects both structural characteristics and functional properties that distinguish sufentanil from other opioid categories. The anilidopiperidine classification encompasses compounds that share fundamental structural features while exhibiting varying degrees of potency and receptor binding characteristics.

The compound functions as a highly selective full agonist at μ-opioid receptors, demonstrating exceptional binding affinity that significantly exceeds that of most other opioid analgesics. This receptor selectivity contributes to its remarkable potency profile and distinguishes it from compounds with broader receptor binding patterns. The selective agonism at μ-opioid receptors represents the primary mechanism through which sufentanil citrate exerts its profound analgesic effects.

Potency Classification and Comparative Analysis

Sufentanil citrate exhibits extraordinary potency that positions it among the most potent opioid analgesics currently available for clinical use. Comparative potency studies demonstrate that sufentanil is approximately 500 to 1,000 times more potent than morphine when administered through equivalent routes. This exceptional potency ratio represents one of the highest potency multipliers documented among clinically available opioid analgesics.

Relative to fentanyl, sufentanil demonstrates approximately 5 to 10 times greater potency, depending on the specific clinical application and route of administration. This enhanced potency relative to fentanyl reflects the sophisticated molecular modifications incorporated into the sufentanil structure, particularly the replacement of phenyl groups with thiophene moieties and the addition of methoxymethyl groups to the piperidine ring. These structural modifications contribute significantly to the enhanced receptor binding affinity and subsequent potency increases.

CompoundRelative Potency to MorphineRelative Potency to Fentanyl
Morphine1x (Reference)0.1x - 0.2x
Fentanyl50x - 100x1x (Reference)
Sufentanil500x - 1,000x5x - 10x

Chemical Class Characteristics

The anilidopiperidine chemical class encompasses synthetic opioids that share fundamental structural elements including a piperidine ring system and aniline-derived substituents. These structural features contribute to enhanced lipophilicity and improved central nervous system penetration compared to naturally occurring opioids. The chemical class characteristics enable rapid onset of action and efficient receptor binding, contributing to the exceptional pharmacological properties observed with sufentanil citrate.

Sufentanil differs structurally from other anilidopiperidines through the incorporation of a thiophene ring system in place of traditional phenyl substituents. This thiophene substitution represents a significant structural modification that enhances potency without substantially compromising binding selectivity. The thiophene moiety contributes to the compound's unique pharmacological profile and distinguishes it from other members of the anilidopiperidine class.

The methoxymethyl substitution on the piperidine ring represents another distinguishing structural feature that contributes to sufentanil's enhanced potency profile. This substitution pattern increases receptor binding affinity while potentially influencing the compound's pharmacokinetic characteristics. The combination of structural modifications incorporated into sufentanil represents sophisticated pharmaceutical chemistry designed to optimize therapeutic efficacy.

Receptor Pharmacology Classification

Sufentanil citrate functions as a highly selective μ-opioid receptor agonist with exceptional binding affinity that significantly exceeds that of most other opioid compounds. The receptor selectivity profile demonstrates primary affinity for μ-opioid receptors with minimal interaction at δ-opioid or κ-opioid receptor subtypes. This selective binding pattern contributes to the compound's predictable pharmacological effects and distinguishes it from compounds with broader receptor binding profiles.

The μ-opioid receptor selectivity of sufentanil citrate results in characteristic opioid effects including profound analgesia, respiratory depression, and sedation. The high binding affinity enables therapeutic efficacy at extremely low doses, contributing to the compound's exceptional potency profile. This receptor pharmacology classification positions sufentanil as a highly specialized therapeutic agent suitable for applications requiring exceptional analgesic potency.

The full agonist classification indicates that sufentanil citrate produces maximal receptor activation upon binding, distinguishing it from partial agonists or antagonists. This full agonist activity contributes to the compound's ability to produce profound analgesic effects and establishes its classification within the most potent category of opioid analgesics. The combination of high receptor affinity and full agonist activity accounts for sufentanil's position as the most potent opioid analgesic currently used in clinical practice.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

578.22980197 g/mol

Monoisotopic Mass

578.22980197 g/mol

Heavy Atom Count

40

UNII

S9ZFX8403R

Related CAS

56030-54-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (90.48%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (95.24%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

60561-17-3

Wikipedia

Sufentanil citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types